molecular formula C6H16N4 B100117 1-(5-Aminopentyl)guanidine CAS No. 18431-52-2

1-(5-Aminopentyl)guanidine

Cat. No.: B100117
CAS No.: 18431-52-2
M. Wt: 144.22 g/mol
InChI Key: XJHFHPPZQVRVHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Homoagmatine belongs to the class of organic compounds known as guanidines. Guanidines are compounds containing a guanidine moiety, with the general structure (R1R2N)(R3R4N)C=N-R5. Homoagmatine is slightly soluble (in water) and a very strong basic compound (based on its pKa). Within the cell, homoagmatine is primarily located in the cytoplasm. Outside of the human body, homoagmatine can be found in pulses. This makes homoagmatine a potential biomarker for the consumption of this food product.

Properties

CAS No.

18431-52-2

Molecular Formula

C6H16N4

Molecular Weight

144.22 g/mol

IUPAC Name

2-(5-aminopentyl)guanidine

InChI

InChI=1S/C6H16N4/c7-4-2-1-3-5-10-6(8)9/h1-5,7H2,(H4,8,9,10)

InChI Key

XJHFHPPZQVRVHD-UHFFFAOYSA-N

SMILES

C(CCN)CCN=C(N)N

Canonical SMILES

C(CCN)CCN=C(N)N

Key on ui other cas no.

18431-52-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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